molecular formula C14H12Cl2 B1200356 1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene CAS No. 77008-62-9

1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene

Cat. No. B1200356
CAS RN: 77008-62-9
M. Wt: 251.1 g/mol
InChI Key: MVWVMBLDBKTOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(o-Chlorophenyl)-1-(p-chlorophenyl)ethane is a diarylmethane.

Scientific Research Applications

Structural Analysis and Crystallization Patterns

  • The compound has been studied for its structural characteristics and crystallization behavior. Specifically, research has shown the precision in the structural determination of similar compounds, revealing disorder in certain groups that was not identified in previous reports. This structural analysis is crucial for understanding the molecular behavior and potential applications of the compound in various fields (Takahashi, 2011).

Molecular Geometry and Interactions

  • Studies have investigated the molecular geometry and intermolecular interactions of closely related compounds. These studies highlight the dihedral angles between various groups within the molecules and the presence of weak intermolecular interactions, contributing to the stability of crystal packing. Such insights are essential for predicting how the compound behaves under different conditions and can guide its use in material science and pharmaceutical applications (Jasinski et al., 2009).

Environmental Impact and Biodegradation

  • Research has explored the environmental impact of similar chlorophenyl compounds, specifically their role in industrial contamination and potential for biodegradation. Studies on bacteria isolated from industrially contaminated sites have revealed certain bacterial species' capability to degrade such compounds. This research is vital for developing bioremediation strategies to mitigate the environmental threats posed by chlorophenyl compounds (Garcia Lara et al., 2021).

Photoreactivity and Arylation

  • The photoreactivity of compounds containing chlorophenyl groups has been a subject of interest. Studies have examined the photogeneration and reactivity of cations derived from aromatic halides in these compounds. This research is crucial for understanding the compound's behavior under light exposure and its potential applications in photochemistry and organic synthesis (Protti et al., 2004).

Crystal Structures and Hydrogen Bonding

  • Investigations into the crystal structures of related compounds have revealed intricate details about their geometry, hydrogen bonding, and molecular interactions. This information is critical for applications in crystal engineering, where understanding the compound's packing and interaction patterns can inform the design of new materials with desired properties (Mitsui et al., 2008).

properties

CAS RN

77008-62-9

Product Name

1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene

Molecular Formula

C14H12Cl2

Molecular Weight

251.1 g/mol

IUPAC Name

1-chloro-2-[1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H12Cl2/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3

InChI Key

MVWVMBLDBKTOJG-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl

Other CAS RN

77008-62-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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